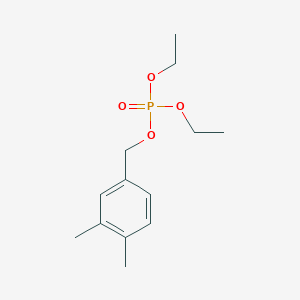

3,4-Dimethylbenzyl diethyl phosphate

Description

Contextualization within Modern Chemical Research

Organophosphorus esters, particularly organophosphates (OPEs), are ubiquitous in both biological systems and industrial applications. wikipedia.org In nature, they form the backbone of essential biomolecules like DNA and RNA and are central to energy transfer in the form of adenosine (B11128) triphosphate (ATP). wikipedia.org Industrially, their applications are diverse, ranging from flame retardants and plasticizers in polymers and electronics to pesticides and herbicides in agriculture. tandfonline.comnih.govnih.gov The widespread use of OPEs, driven by their low production cost and compatibility with various materials, has also made them a significant subject of environmental and toxicological research. wikipedia.orgnih.govoup.com Their role as replacements for regulated brominated flame retardants has further intensified academic interest in their properties and environmental fate. wikipedia.orgoup.com

Overview of Phosphorus-Carbon Bond Chemistry

While phosphate (B84403) esters are defined by P-O-C linkages, the broader family of organophosphorus compounds is built upon the chemistry of the phosphorus-carbon (P-C) bond. The formation of this stable covalent bond is a cornerstone of organophosphorus synthesis. acs.org Key methods for creating P-C bonds include the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide, and the Michaelis-Becker reaction. frontiersin.org Other important strategies involve the addition of a P-H bond across a multiple bond (hydrophosphination) and the reaction of phosphorus nucleophiles with organic electrophiles. acs.orgmit.edursc.org These synthetic routes provide access to a vast array of organophosphorus compounds, such as phosphines, phosphonates, and phosphinates, which are widely used as ligands in catalysis, as pharmaceuticals, and in materials science. acs.org

Specific Focus on Phosphates and Benzyl (B1604629) Phosphate Derivatives

Organophosphates are esters of phosphoric acid and are characterized by a phosphoryl group (P=O). wikipedia.orgnih.gov Among these, benzyl phosphate derivatives hold special significance in organic synthesis. The benzyl group is often employed as a protecting group for phosphates due to its relative stability and the various methods available for its selective removal. rsc.orgbeilstein-journals.org For instance, debenzylation can be achieved through catalytic hydrogenolysis or by reaction with tertiary amines, which forms a quaternary ammonium (B1175870) salt and releases the debenzylated ester. rsc.org The reactivity of the benzyl group is influenced by the stability of the corresponding benzyl carbocation, which makes benzyl phosphates susceptible to nucleophilic substitution reactions, often proceeding through an SN1-type mechanism. reddit.com This distinct reactivity makes them valuable intermediates and subjects for mechanistic studies. rsc.orgreddit.com

Rationale for Comprehensive Investigation of Substituted Benzyl Diethyl Phosphates

The systematic investigation of substituted benzyl diethyl phosphates, such as the titular 3,4-dimethylbenzyl diethyl phosphate, is driven by the desire to understand fundamental principles of chemical reactivity. By introducing substituents onto the aromatic ring of the benzyl group, researchers can precisely modulate the electronic and steric properties of the molecule. This approach is a classic strategy to probe structure-activity and structure-reactivity relationships.

Electron-donating groups (like the methyl groups in the 3,4-position) or electron-withdrawing groups on the benzyl ring alter the stability of potential carbocation intermediates and influence the electron density at the reaction center. This, in turn, has a predictable and quantifiable effect on the rates of chemical reactions. For example, in hydrolysis reactions that proceed via an SN1 mechanism, electron-donating substituents accelerate the reaction by stabilizing the forming benzylic carbocation. reddit.comresearchgate.net Conversely, in reactions where a carbanion is formed, such as the Wittig-Horner reaction, electron-withdrawing groups on the phosphonate's benzyl ring can increase the reaction rate. arkat-usa.org

Studying a homologous series of these compounds allows for the generation of kinetic data that can be used to construct Hammett plots, providing deep insights into reaction mechanisms. arkat-usa.org The reaction constant (ρ) derived from such plots reveals the sensitivity of the reaction to the electronic effects of the substituents. arkat-usa.org Therefore, the comprehensive investigation of specific isomers like this compound is not merely for characterizing a single molecule, but for contributing to a broader understanding of organic reaction mechanisms.

The following table presents kinetic data from a study on the Wittig-Horner reaction, illustrating how different substituents on diethyl benzylphosphonate affect the reaction rate constant when reacted with benzaldehyde. This demonstrates the scientific rationale for studying specifically substituted compounds.

| Substituent (X) on Diethyl (X-benzyl)phosphonate | Rate Constant (k) at 30°C (10-4 L·mol-1·s-1) | Hammett Substituent Constant (σ) |

|---|---|---|

| p-OCH3 | 1.531 | -0.27 |

| p-CH3 | 2.894 | -0.17 |

| H | 4.283 | 0.00 |

| p-Cl | 10.35 | 0.23 |

| m-Cl | 15.89 | 0.37 |

| p-CN | 51.36 | 0.66 |

Data adapted from kinetic studies on the Wittig-Horner reaction to illustrate the principle of substituent effects. arkat-usa.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

10276-87-6 |

|---|---|

Molecular Formula |

C13H21O4P |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

(3,4-dimethylphenyl)methyl diethyl phosphate |

InChI |

InChI=1S/C13H21O4P/c1-5-15-18(14,16-6-2)17-10-13-8-7-11(3)12(4)9-13/h7-9H,5-6,10H2,1-4H3 |

InChI Key |

XOVCIWPCZPLXPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylbenzyl Diethyl Phosphate

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center is a fundamental reaction of phosphate (B84403) esters. These reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a leaving group. The reactivity of the P=O group plays a crucial role in these transformations.

The phosphoryl group (P=O) is the reactive center in phosphate esters. The phosphorus atom is electron-deficient due to the high electronegativity of the surrounding oxygen atoms, making it susceptible to nucleophilic attack. The double bond character of the P=O bond is a subject of discussion, involving both σ and π bonding, with the d-orbitals of phosphorus potentially participating in the π-bonding. This electronic structure confers a tetrahedral geometry on the phosphorus atom.

Nucleophilic substitution at a tetracoordinated phosphorus center, such as in 3,4-Dimethylbenzyl diethyl phosphate, generally proceeds through a trigonal bipyramidal (TBP) transition state or intermediate. sapub.org The attacking nucleophile and the leaving group typically occupy the apical positions in this TBP structure, leading to an inversion of configuration at the phosphorus center, analogous to the SN2 reaction at a carbon center. libretexts.org

The transfer of a phosphoryl group, a key process in many biological and chemical systems, can occur through two primary mechanistic pathways: a concerted (SN2-like) mechanism or a stepwise (addition-elimination) mechanism. scispace.compsiberg.com

Concerted Mechanism: In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.orgresearchgate.net This pathway is generally favored for good leaving groups and strong nucleophiles. For this compound, the 3,4-dimethylbenzyloxy group would be the leaving group.

Stepwise Mechanism: A stepwise mechanism involves the formation of a pentacoordinate phosphorane intermediate. scispace.comresearchgate.net This intermediate is a true energy minimum on the reaction coordinate. The reaction proceeds in two steps: the addition of the nucleophile to form the intermediate, followed by the elimination of the leaving group. This pathway is more likely with poor leaving groups or when the intermediate is stabilized.

The choice between a concerted and a stepwise mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. scispace.com For many simple phosphate esters, the concerted mechanism is often operative. acs.org

Table 1: Comparison of Concerted and Stepwise Mechanisms for Phosphoryl Transfer This table is generated based on general principles of organophosphate reactivity and is intended for illustrative purposes.

| Feature | Concerted Mechanism (SN2-like) | Stepwise Mechanism (Addition-Elimination) |

|---|---|---|

| Intermediate | No true intermediate, only a transition state | Pentacoordinate phosphorane intermediate |

| Reaction Steps | Single step | Two steps (addition and elimination) |

| Stereochemistry | Inversion of configuration | Can lead to inversion or retention of configuration |

| Favorable Conditions | Good leaving group, strong nucleophile | Poor leaving group, stabilized intermediate |

The rate of nucleophilic substitution at the phosphorus center of this compound is influenced by both steric and electronic factors. acs.orgnih.gov

Electronic Effects: The electron-donating methyl groups on the benzyl (B1604629) ring of this compound will have an electronic effect on the leaving group ability of the 3,4-dimethylbenzyloxy moiety. Electron-donating groups generally decrease the stability of the corresponding leaving group anion, which would tend to decrease the reaction rate compared to an unsubstituted benzyl group. Conversely, electron-withdrawing substituents on the leaving group would increase the rate of reaction. acs.org

Steric Effects: The steric bulk of the nucleophile and the substituents around the phosphorus center can significantly affect the reaction rate. accessscience.com Increased steric hindrance at the phosphorus atom or on the nucleophile will generally slow down the rate of substitution due to increased steric repulsion in the transition state. The diethyl phosphate moiety provides a certain level of steric hindrance, but nucleophilic attack is generally still feasible.

Hydrolytic Stability and Degradation Pathways

The hydrolysis of organophosphates is an important degradation pathway, particularly in environmental and biological contexts. This process involves the cleavage of a phosphoester bond by water.

The rate of hydrolysis of this compound is expected to be significantly influenced by pH and temperature.

pH: The hydrolysis of phosphate esters can be catalyzed by both acid and base. nih.gov Under acidic conditions, protonation of the phosphoryl oxygen makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. reddit.com Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the phosphorus center. researchgate.net Therefore, the hydrolysis rate is generally lowest at neutral pH and increases at both acidic and basic pH.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The temperature dependence of the reaction rate can be described by the Arrhenius equation, and higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly. researchgate.net

Table 2: Predicted Effect of pH and Temperature on the Hydrolysis Rate of this compound This table is a qualitative prediction based on the known behavior of similar organophosphate esters.

| Condition | Predicted Relative Hydrolysis Rate | Primary Nucleophile |

|---|---|---|

| Acidic pH | High | H₂O (activated by H⁺) |

| Neutral pH | Low | H₂O |

| Basic pH | High | OH⁻ |

| Low Temperature | Slow | Dependent on pH |

| High Temperature | Fast | Dependent on pH |

The hydrolysis of this compound is expected to yield two primary products: 3,4-dimethylbenzyl alcohol and diethyl phosphate. georganics.sk The cleavage of the P-O-benzyl bond would release the aromatic alcohol, while the remaining fragment would be diethyl phosphate.

Further hydrolysis of diethyl phosphate to monoethyl phosphate and ultimately to phosphoric acid is possible, but typically occurs at a much slower rate. nih.gov Therefore, under typical hydrolysis conditions, diethyl phosphate is expected to be a major and relatively stable product. georganics.skosti.gov Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) and mass spectrometry would be instrumental in identifying and quantifying these hydrolysis products.

Metal-Ion Catalysis in Phosphate Hydrolysis

The hydrolysis of phosphate esters, a reaction of immense biological and chemical significance, can be significantly accelerated by the presence of metal ions. While specific studies on the metal-ion catalyzed hydrolysis of this compound are not extensively detailed in the available literature, the general principles of such catalysis are well-established and can be applied to understand its potential reactivity. Metal ions play several key roles in facilitating the cleavage of the phosphoester bond. frontiersin.org

One of the primary roles of a metal ion is to act as a Lewis acid, coordinating to one of the phosphoryl oxygen atoms of the phosphate ester. frontiersin.org This coordination polarizes the P-O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. Divalent metal ions such as Zn(II), Cu(II), and Co(II), as well as tetravalent ions like Ce(IV), Zr(IV), and Ti(IV), have been investigated for their catalytic activity in phosphate ester hydrolysis. frontiersin.org

Mechanistic investigations using computational methods, such as Density Functional Theory (DFT), have elucidated several possible pathways for metal-ion catalyzed hydrolysis of phosphate diesters, which can serve as models for understanding the behavior of triesters like this compound. frontiersin.org These mechanisms include:

Direct Attack (DA): In this pathway, a metal-bound hydroxide ion acts as the nucleophile, directly attacking the phosphorus center. frontiersin.org This is often observed with divalent metal complexes. frontiersin.org

Catalyst-Assisted (CA): Here, a component of the catalyst itself, other than a coordinated hydroxide, assists in the nucleophilic attack.

Water-Assisted (WA): In this mechanism, an external water molecule serves as the nucleophile, often activated by a metal-bound hydroxide acting as a general base. frontiersin.org This pathway is more commonly favored by tetravalent metal complexes. frontiersin.org

The specific mechanism that predominates is influenced by the nature of the metal ion, its coordination environment, and the structure of the phosphate ester substrate. frontiersin.org For instance, divalent metal complexes often coordinate to the phosphate substrate in a monodentate fashion, leading to activation of the scissile phosphoester bond. frontiersin.org In contrast, some tetravalent metal complexes may interact in a bidentate manner. frontiersin.org The catalytic efficiency is also dependent on the ability of the metal ion to generate a potent nucleophile, typically a metal-bound hydroxide, at physiological pH. frontiersin.org

Cleavage and Deprotection Reactions

The benzyl group is a commonly employed protecting group for phosphates in organic synthesis due to its relative stability and the various methods available for its removal. The 3,4-dimethylbenzyl group in this compound is expected to exhibit similar reactivity to the unsubstituted benzyl group, with potential modifications to reaction rates due to the electronic effects of the methyl substituents.

Selective Removal of Benzyl Phosphate Moiety

The selective removal of a single benzyl group from a poly-benzylated phosphate ester is a crucial transformation in the synthesis of complex organophosphorus compounds. While catalytic hydrogenolysis is a common method for benzyl group removal, it can be non-selective when multiple benzyl groups are present. Alternative methods that allow for controlled, stepwise deprotection have been developed.

One such method involves the use of tertiary amines, such as N-methylmorpholine, DABCO (1,4-diazabicyclo[2.2.2]octane), or quinuclidine, in a refluxing non-polar solvent like toluene (B28343). This procedure facilitates the selective monodebenzylation of various organophosphorus benzyl esters, including phosphonates, phosphates, phosphites, and phosphoramides. The reaction proceeds via a nucleophilic attack of the amine on the benzylic carbon, leading to the formation of a quaternary ammonium (B1175870) salt and the corresponding monodeprotected organophosphorus acid upon aqueous workup. This method is advantageous due to its mild conditions and high yields, often providing the pure product without the need for extensive purification.

Another approach for the selective debenzylation of aryl phosphate esters involves the use of bromotrimethylsilane (B50905) (BTMS). researchgate.net This reagent has been shown to be effective for the debenzylation of dibenzyl arylphosphate esters to yield the corresponding arylphosphate acids, without affecting other functional groups that might be present in the molecule. researchgate.net

Non-Hydrogenolytic Cleavage Strategies (e.g., Palladium-mediated)

While catalytic hydrogenolysis is a widely used method for debenzylation, it is not always compatible with molecules containing other reducible functional groups, such as alkenes or alkynes. organic-chemistry.org Therefore, non-hydrogenolytic methods for benzyl group cleavage are of significant interest.

Palladium-catalyzed reactions offer a versatile alternative for the deprotection of benzyl groups. For instance, palladium-catalyzed benzylation of H-phosphonate diesters using benzyl halides has been developed, and the reverse reaction, debenzylation, can be achieved under specific palladium-catalyzed conditions. organic-chemistry.orgnih.gov These methods often involve the use of a palladium(0) catalyst in the presence of a suitable ligand and other reagents. organic-chemistry.orgnih.gov The mechanism of palladium-catalyzed debenzylation can vary, but it often proceeds through the formation of a π-benzylpalladium complex.

In addition to palladium-mediated strategies, oxidative cleavage can be employed for the removal of certain substituted benzyl ethers. For example, p-methoxybenzyl (PMB) ethers can be cleaved using oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org While the 3,4-dimethylbenzyl group is not as activated as the PMB group, similar oxidative strategies might be applicable under specific conditions. Furthermore, photolytic deprotection using photoremovable protecting groups, such as the o-nitrobenzyl group, represents another non-hydrogenolytic strategy, although this is less common for simple benzyl groups. beilstein-journals.org

Reactivity with Other Reagents and Intermediates

The reactivity of this compound is dictated by the presence of the phosphate triester functionality and the substituted benzyl group. This structure allows it to participate in a variety of chemical transformations.

Role as an Alkylating Reagent

Organophosphorus compounds, including phosphate esters, can act as alkylating agents. epa.govoncohemakey.com The phosphorus atom in this compound is electron-deficient due to the electronegativity of the surrounding oxygen atoms, making the benzylic and ethyl carbons susceptible to nucleophilic attack. While the ethyl groups are potential alkylating sites, the 3,4-dimethylbenzyl group can also be transferred to a nucleophile.

In a biological context, alkylating agents are known to react with nucleophilic sites in cellular macromolecules, such as DNA. oncohemakey.com The phosphoryl oxygens of the DNA backbone are potential targets for alkylation by phosphate esters. oncohemakey.com Alkylation of these sites can lead to the formation of phosphotriesters, which can subsequently undergo hydrolysis, resulting in DNA strand breaks. oncohemakey.com The carcinogenicity and cytotoxicity of many alkylating agents are attributed to their ability to modify DNA bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine. oncohemakey.com While the specific alkylating potential of this compound has not been extensively studied, its structure suggests that it could act as a monofunctional alkylating agent.

Participation in Condensation Reactions

The diethyl phosphate moiety can be involved in condensation reactions, often serving as a protecting or activating group. For example, diethyl hydrazidophosphate, a related compound, is used in the synthesis of asymmetrical azines. researchgate.net In this context, the diethyl phosphate group protects one of the amino groups of hydrazine, allowing for a stepwise condensation with two different aldehydes to form the desired unsymmetrical product. researchgate.net

While direct participation of this compound in similar condensation reactions is not well-documented, the phosphate group can be a leaving group in certain nucleophilic substitution reactions, which are a form of condensation. For instance, in the biosynthesis of many natural products, phosphorylated intermediates are common, and the displacement of a phosphate or pyrophosphate group by a nucleophile is a key step. By analogy, the this compound could potentially react with various nucleophiles, leading to the formation of new C-O, C-N, or C-S bonds, with the diethyl phosphate anion acting as the leaving group. The efficiency of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P), allowing for the complete mapping of the molecule's structure.

High-Resolution ¹H NMR Analysis for Proton Environment Characterization

High-resolution ¹H NMR spectroscopy is the primary method for determining the number and type of protons in a molecule. For 3,4-Dimethylbenzyl diethyl phosphate (B84403), the spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the two methyl groups on the aromatic ring, and the ethyl groups of the phosphate moiety. The chemical shift (δ) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity), governed by spin-spin coupling, would reveal the number of neighboring protons. The integration of each signal would be proportional to the number of protons it represents. Key information would be derived from the coupling between the benzylic protons and the phosphorus atom.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms, providing a complete picture of the carbon framework. A proton-decoupled ¹³C NMR spectrum of 3,4-Dimethylbenzyl diethyl phosphate would display a series of single peaks, each corresponding to a unique carbon atom. The chemical shifts would differentiate between the aromatic carbons, the benzylic carbon, the two methyl carbons on the ring, and the carbons of the ethyl groups. Coupling between the phosphorus atom and the nearby carbon atoms (benzylic and ethoxy carbons) would provide crucial connectivity information.

³¹P NMR Spectroscopy for Phosphorus Environment and Coupling Constant Analysis

³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. rsc.orgoxinst.com For this compound, the ³¹P NMR spectrum would likely show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is highly indicative of the oxidation state and coordination environment of the phosphorus atom. huji.ac.ilslideshare.net In a proton-coupled ³¹P spectrum, the signal would be split into a complex multiplet due to coupling with the adjacent protons of the benzylic and ethoxy groups. The magnitude of these coupling constants (J-values) is invaluable for confirming the structure. huji.ac.il

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. By measuring the mass with high precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₃H₂₁O₄P), HRMS would confirm the exact mass, thereby validating the molecular formula and ruling out other possibilities.

Fragmentation Patterns and Structural Information from MS

In a mass spectrometer, molecules are ionized and often break apart into characteristic fragment ions. The resulting mass spectrum is a plot of ion intensity versus m/z that serves as a molecular "fingerprint." The fragmentation pattern of this compound would be expected to show cleavage at the weaker bonds, such as the C-O and P-O bonds. The identification of key fragments, like the 3,4-dimethylbenzyl cation or ions corresponding to the loss of ethoxy groups, would provide strong evidence for the proposed structure. Analysis of these patterns helps to piece together the molecular structure and confirm the connectivity of its various parts.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique that provides information about the molecular vibrations of a compound. By analyzing the interaction of infrared radiation with the sample, specific functional groups and structural features can be identified.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of molecular bonds. For this compound, the FT-IR spectrum would reveal characteristic absorption bands that confirm the presence of its key structural components.

The spectrum is largely defined by the vibrations of the phosphate group, the aromatic ring, and the ethyl and benzyl (B1604629) moieties. The phosphoryl group (P=O) exhibits a strong and characteristic stretching vibration, which is a key diagnostic peak in the spectra of organophosphorus compounds. The position of this band can be influenced by the electronic effects of the substituent groups.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The aliphatic C-H bonds in the ethyl and benzyl groups give rise to stretching and bending vibrations in the regions of 2980-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively. The P-O-C linkages also produce characteristic stretching vibrations.

A representative FT-IR data table for this compound, based on known correlations for similar organophosphate compounds, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3020 | Medium to Weak | Aromatic C-H Stretching |

| ~2980-2900 | Medium to Strong | Aliphatic C-H Stretching (CH₃ and CH₂) |

| ~1610, ~1500 | Medium to Weak | Aromatic C=C Stretching |

| ~1470-1440 | Medium | Aliphatic C-H Bending (CH₂ and CH₃) |

| ~1270-1250 | Strong | P=O Stretching (Phosphoryl group) |

| ~1030-1000 | Strong | P-O-C Stretching (Aliphatic) |

| ~850-800 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: The exact peak positions can vary depending on the sample preparation method and the physical state of the compound.

X-ray Crystallography

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal.

The analysis of the diffraction data would yield the precise coordinates of each atom in the molecule, allowing for the determination of key structural parameters. This would include the bond lengths of the P=O, P-O, C-O, and C-C bonds, as well as the bond angles around the central phosphorus atom and within the aromatic ring and the diethyl phosphate moiety.

Furthermore, the conformation of the molecule can be elucidated. This includes the torsional angles that define the spatial relationship between the 3,4-dimethylbenzyl group and the diethyl phosphate group. The orientation of the ethyl groups relative to the phosphate core can also be determined. This detailed structural information is crucial for understanding the molecule's steric and electronic properties.

Below is a hypothetical table of selected bond lengths and angles for this compound that would be expected from an X-ray crystallographic study, based on typical values for similar organophosphate esters.

| Parameter | Value |

| Bond Lengths (Å) | |

| P=O | ~1.45 - 1.48 |

| P-O (ester) | ~1.56 - 1.60 |

| O-C (ethyl) | ~1.45 - 1.48 |

| O-C (benzyl) | ~1.46 - 1.49 |

| C-C (aromatic) | ~1.37 - 1.40 |

| **Bond Angles (°) ** | |

| O=P-O | ~115 - 118 |

| O-P-O | ~100 - 105 |

| P-O-C | ~118 - 122 |

In addition to the intramolecular details, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the solid state. For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing is expected to be dominated by weaker intermolecular forces.

These interactions would primarily consist of van der Waals forces between the aliphatic and aromatic portions of adjacent molecules. The analysis of the crystal structure would reveal the specific distances and geometries of these contacts. It is also possible that weak C-H···O hydrogen bonds could play a role in stabilizing the crystal lattice, where a hydrogen atom from a methyl or methylene group interacts with the oxygen of a phosphoryl group on a neighboring molecule.

Theoretical and Computational Chemistry of 3,4 Dimethylbenzyl Diethyl Phosphate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of a compound at the atomic and electronic levels. These ab initio and Density Functional Theory (DFT) methods are instrumental in predicting molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. youtube.com For 3,4-Dimethylbenzyl diethyl phosphate (B84403), DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-31G(d,p) or def2-TZVP, are commonly used for such tasks. mdpi.comresearchgate.net

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculation would define the precise lengths of the P=O, P-O, and C-P bonds, as well as the orientation of the 3,4-dimethylbenzyl group relative to the diethyl phosphate moiety. This optimized geometry is the foundation for all subsequent electronic structure calculations. researchgate.net

Once the geometry is optimized, DFT is used to calculate the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are vital for understanding the molecule's stability and chemical behavior. researchgate.net

Illustrative Optimized Geometry Parameters

The following table presents hypothetical, yet realistic, optimized geometry parameters for 3,4-Dimethylbenzyl diethyl phosphate, based on typical values for similar organophosphate esters.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-O (ester) | ~1.60 Å |

| Bond Length | P-C | ~1.82 Å |

| Bond Angle | O=P-O | ~115° |

| Bond Angle | O-P-C | ~105° |

| Dihedral Angle | C-C-P-O | Varies with conformation |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. mdpi.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylbenzyl (xylene) ring and the phosphoryl oxygen atom. The LUMO would likely be centered on the phosphorus atom and the associated P-O σ* antibonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests higher reactivity. scispace.com Computational methods can precisely calculate the energies of these orbitals and the resulting gap, providing quantitative measures of the molecule's electronic properties. mdpi.comresearchgate.net

Table of Calculated Frontier Orbital Properties

This table provides example values for FMO analysis of an organophosphate like this compound, illustrating the type of data generated from quantum chemical calculations.

| Property | Symbol | Illustrative Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.6 eV | Chemical stability and reactivity |

| Ionization Potential (approx.) | I ≈ -EHOMO | 6.8 eV | Energy to remove an electron |

| Electron Affinity (approx.) | A ≈ -ELUMO | 1.2 eV | Energy released when gaining an electron |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. rsc.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the phosphoryl oxygen (P=O), highlighting it as the primary site for interaction with electrophiles or protons. The phosphorus atom and the benzylic hydrogens would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic ring would show a mix of negative potential (above and below the plane) and neutral potential. This mapping provides a powerful, intuitive guide to the molecule's reactivity in various chemical environments. researchgate.net

Mechanistic Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a level of detail that is often inaccessible through experimental methods alone.

Computational Elucidation of Reaction Pathways

For this compound, a key reaction of interest is its hydrolysis, a process relevant to the degradation of many organophosphate compounds. researchgate.netdiva-portal.org Computational modeling can be used to explore plausible mechanisms for this reaction, such as a nucleophilic attack by water or hydroxide (B78521) on the electrophilic phosphorus center.

This analysis involves mapping the potential energy surface of the reaction. The process starts with the optimized structures of the reactants (the phosphate ester and a nucleophile) and ends with the optimized structures of the products. The pathway connecting them proceeds through one or more transition states—the highest energy points along the reaction coordinate. researchgate.net DFT methods are used to locate the geometry of these transition states and calculate their energies. The difference in energy between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. nih.gov For organophosphate hydrolysis, computational studies can distinguish between different mechanistic possibilities, such as associative (forming a pentacoordinate intermediate) or dissociative (SN1-like) pathways. nih.gov

Prediction of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). wikipedia.org KIEs are powerful experimental probes of reaction mechanisms, particularly for identifying bond-breaking or bond-forming events at the rate-determining step. nih.gov

Computational chemistry can accurately predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. comporgchem.com The KIE arises primarily from differences in zero-point vibrational energies (ZPVE) between the isotopic molecules. acs.org For a reaction involving the hydrolysis of this compound, one could computationally predict the ¹⁸O KIE by modeling the reaction with a water molecule containing ¹⁸O instead of ¹⁶O. If the P-O bond to the leaving group is breaking in the rate-determining step, a significant KIE would be predicted. nih.gov Agreement between computed and experimental KIEs provides strong validation for a proposed reaction mechanism. comporgchem.com

Spectroscopic Property Prediction and Correlation

Computational methods provide a powerful toolkit for the prediction and interpretation of the spectroscopic properties of this compound. By simulating spectra, researchers can gain a deeper understanding of the molecule's quantum mechanical properties and confirm experimental findings.

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is a cornerstone of computational chemistry in structural elucidation. For this compound, Density Functional Theory (DFT) is a commonly employed method. The selection of an appropriate functional and basis set is critical for achieving high accuracy. beilstein-journals.orgnih.gov

Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The process involves optimizing the molecular geometry of this compound, followed by the calculation of the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C or phosphoric acid (H₃PO₄) for ³¹P. beilstein-journals.org

To enhance the accuracy of predicted chemical shifts, scaling methods are often applied. These methods involve a linear regression analysis of calculated versus experimental chemical shifts for a set of related compounds, yielding a scaling factor that corrects for systematic errors in the computational method. beilstein-journals.org For complex molecules, it is also crucial to consider the contributions of different conformers to the observed NMR spectrum by performing a Boltzmann averaging of the calculated shifts based on their relative energies. uni-muenchen.de

The following table illustrates hypothetical calculated NMR chemical shifts for this compound, based on typical computational outputs for similar organophosphate esters.

| Atom | Calculated Chemical Shift (ppm) |

| ³¹P | -1.50 |

| C (Aromatic C-CH₃) | 137.2, 136.8 |

| C (Aromatic C-H) | 129.9, 129.5, 127.1 |

| C (Aromatic C-CH₂) | 135.5 |

| C (Benzylic CH₂) | 68.9 |

| C (Ethyl CH₂) | 64.1 |

| C (Ethyl CH₃) | 16.2 |

| H (Aromatic) | 7.10 - 7.25 |

| H (Benzylic CH₂) | 5.05 |

| H (Ethyl CH₂) | 4.10 |

| H (Ethyl CH₃) | 1.30 |

| H (Methyl on ring) | 2.25, 2.23 |

Note: These values are illustrative and would be obtained from DFT calculations, for example, at the B3LYP/6-311+G(2d,p) level of theory.

Similarly, spin-spin coupling constants can be calculated, providing valuable information about the connectivity and dihedral angles within the molecule. The accuracy of these predictions also depends heavily on the chosen computational method and basis set. bris.ac.uk

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies and intensities are invaluable for the assignment of experimental spectra, especially for complex molecules like this compound where many vibrational modes are present.

The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are widely used for this purpose. researchgate.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net The resulting scaled theoretical spectrum can then be compared with the experimental spectrum to confirm the assignment of vibrational bands to specific molecular motions. researchgate.net

A hypothetical comparison of calculated and expected experimental vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| P=O stretch | 1295 | 1260 | 1250 - 1270 |

| P-O-C stretch (asymmetric) | 1055 | 1025 | 1020 - 1050 |

| P-O-C stretch (symmetric) | 980 | 950 | 940 - 970 |

| C-H stretch (aromatic) | 3150 | 3050 | 3000 - 3100 |

| C-H stretch (aliphatic) | 3050 | 2950 | 2850 - 3000 |

| C=C stretch (aromatic) | 1630 | 1580 | 1500 - 1600 |

Note: Scaled frequencies are illustrative and depend on the specific scaling factor used, which is derived for a particular computational method.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of flexible molecules like this compound are often dictated by their three-dimensional structure and conformational preferences. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies and the energy barriers for interconversion between them.

Computational methods are essential for exploring the conformational energy landscape of a molecule. researchgate.net This landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its rotatable dihedral angles. A common approach involves a systematic or stochastic search of the conformational space to locate low-energy conformers. researchgate.net

For each identified conformer, the geometry is optimized, and the energy is calculated using a suitable computational method, ranging from molecular mechanics force fields for rapid screening to more accurate but computationally expensive quantum mechanical methods like DFT or ab initio calculations. researchgate.net The results of this analysis provide the relative populations of different conformers at a given temperature, which can be used for Boltzmann averaging of properties like NMR chemical shifts. uni-muenchen.de

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Reagent in Organic Transformations

Organophosphate esters are a cornerstone of modern organic chemistry, serving a multitude of roles from key intermediates to catalysts. The hypothetical applications of 3,4-Dimethylbenzyl diethyl phosphate (B84403) in organic transformations can be extrapolated from the established chemistry of related benzyl (B1604629) and diethyl phosphate compounds.

Catalysis in Organic Reactions

While there is no direct evidence of 3,4-Dimethylbenzyl diethyl phosphate acting as a catalyst, organophosphorus compounds are known to serve as ligands for transition metal catalysts or as organocatalysts themselves. The phosphorus center in this compound is electron-rich and could potentially coordinate with metal centers, thereby influencing the catalytic activity and selectivity of a reaction. For instance, related phosphonates have been explored in various catalytic systems. frontiersin.org However, the steric bulk of the 3,4-dimethylbenzyl group might hinder its effectiveness as a ligand in some catalytic cycles. Further research would be necessary to explore any potential catalytic activity.

Utility as a Phosphorylation Reagent

Phosphorylation is a fundamental transformation in organic synthesis, crucial for the preparation of biologically active molecules and materials. nih.gov Diethyl phosphate derivatives are commonly employed as phosphorylating agents. In principle, this compound could act as a source of the diethyl phosphate group, transferring it to a nucleophile such as an alcohol or an amine. The 3,4-dimethylbenzyl group would act as a leaving group in such a reaction. The reactivity of the compound as a phosphorylating agent would be influenced by the stability of the corresponding 3,4-dimethylbenzyl carbocation or radical. The synthesis of various α-aminophosphonates often involves phosphorylation reactions where different phosphate esters are utilized. nih.gov

Function as a Protecting Group in Complex Molecule Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex organic molecules, temporarily masking a reactive functional group to allow for selective reactions at other sites. total-synthesis.com Benzyl groups are widely used as protecting groups for various functionalities, including phosphates. nih.gov The 3,4-dimethylbenzyl group in the title compound could theoretically serve as a protecting group for the diethyl phosphate moiety.

The stability and cleavage conditions of the 3,4-dimethylbenzyl group would be key determinants of its utility. Benzyl-type protecting groups are typically removed by hydrogenolysis, oxidation, or acidic conditions. The electron-donating methyl groups on the aromatic ring of this compound would likely increase its lability under acidic conditions compared to an unsubstituted benzyl group. This could allow for selective deprotection in the presence of other acid-sensitive groups. Photoremovable protecting groups for phosphates, often depicted as diethyl phosphate esters, offer another strategy for mild deprotection. beilstein-journals.org

Intermediate in the Synthesis of More Complex Organophosphorus Compounds

Organophosphorus compounds are a diverse class of molecules with a wide range of applications in medicine, agriculture, and materials science. mdpi.comnih.gov this compound could serve as a valuable intermediate for the synthesis of more elaborate organophosphorus structures.

The C-P bond in phosphonates is a key structural feature, and numerous methods exist for its formation. frontiersin.orgresearchgate.net The reactivity of the diethyl phosphate group in this compound could be harnessed to introduce this moiety into larger molecules. For example, it could potentially undergo reactions such as the Michaelis-Arbuzov or Michaelis-Becker reactions under appropriate conditions to form new carbon-phosphorus bonds, although these reactions typically start from trialkyl phosphites. mdpi.com More plausibly, the benzyl group could be functionalized, or the diethyl phosphate could be hydrolyzed to the corresponding phosphonic acid, which could then be converted into other derivatives. The synthesis of various organophosphorus compounds often proceeds through key intermediates that are subsequently modified. mdpi.com

Exploration in Polymer and Material Science (excluding specific physical properties)

Organophosphorus compounds are increasingly being incorporated into polymers to impart specific properties such as flame retardancy, thermal stability, and biocompatibility. taylorandfrancis.com While no studies have specifically investigated the use of this compound in polymer or material science, its structure suggests potential avenues for exploration.

The presence of the aromatic ring and the phosphate group could make it a candidate as a monomer or an additive in polymer formulations. For instance, if the benzyl group were appropriately functionalized with a polymerizable group (e.g., a vinyl group), it could be incorporated into polymer chains via radical polymerization. redalyc.org The resulting phosphorus-containing polymers could exhibit interesting material properties. The synthesis of polyphosphoesters and polyphosphonates is an active area of research, with applications in biomedical fields. encyclopedia.pub

Structure Reactivity Relationships and Analog Design

Influence of the 3,4-Dimethylbenzyl Moiety on Chemical Reactivity

The 3,4-dimethylbenzyl portion of the molecule significantly modulates the reactivity of the phosphate (B84403) ester through a combination of steric and electronic effects.

Steric Effects of Alkyl Substituents on Aromatic Ring

Steric effects, which arise from the spatial arrangement of atoms, can influence the rate and accessibility of a reaction site. wikipedia.orgaccessscience.com In the case of 3,4-Dimethylbenzyl diethyl phosphate, the two methyl groups on the benzene (B151609) ring introduce a degree of steric bulk.

The presence of the methyl group at the 3-position, being ortho to the benzylic carbon, can exert a more direct steric influence on reactions involving the methylene (B1212753) bridge or the phosphate group. This is a consequence of steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of substituent groups. wikipedia.org For instance, in a nucleophilic substitution reaction at the benzylic carbon, the incoming nucleophile might experience some degree of steric repulsion from the adjacent methyl group. This hindrance could potentially slow the reaction rate compared to an unsubstituted benzyl (B1604629) diethyl phosphate.

Electronic Effects of Aromatic Substitution on Phosphorus Reactivity

The electronic effects of the 3,4-dimethyl substitution pattern on the benzene ring are transmitted to the phosphorus atom, thereby influencing its reactivity. Methyl groups are known to be electron-donating groups (EDGs) through an inductive effect. libretexts.orgminia.edu.eg This electron-donating nature increases the electron density of the aromatic ring. minia.edu.eg

This increased electron density on the benzene ring can be relayed through the benzylic methylene group to the phosphate ester. An increase in electron density at the oxygen atom linking the benzyl group to the phosphorus atom would make it a slightly poorer leaving group. In reactions where the cleavage of the P-O-benzyl bond is the rate-determining step, this electron-donating effect would be expected to decrease the reaction rate.

Conversely, in electrophilic aromatic substitution reactions on the benzene ring itself, the presence of two electron-donating methyl groups would activate the ring, making it more susceptible to attack by electrophiles compared to an unsubstituted benzene ring. lumenlearning.com The directing effects of these substituents would favor substitution at positions ortho and para to them. libretexts.org

The following table summarizes the expected electronic influence of various substituents on the reactivity of the phosphorus center in benzyl diethyl phosphate analogs.

| Substituent on Benzyl Ring | Electronic Effect | Expected Effect on P-O Bond Cleavage Rate |

| -NO₂ (nitro) | Electron-withdrawing | Increase |

| -Cl (chloro) | Electron-withdrawing | Increase |

| -H (unsubstituted) | Neutral | Baseline |

| -CH₃ (methyl) | Electron-donating | Decrease |

| -OCH₃ (methoxy) | Electron-donating | Decrease |

This table presents expected trends based on general principles of electronic effects in organic chemistry.

Impact of Alkyl Chains on Diethyl Phosphate Ester Reactivity

In reactions involving nucleophilic attack at the phosphorus atom, the ethyl groups influence the steric accessibility of the phosphorus center. While less bulky than larger alkyl groups, they still present a degree of steric hindrance to an incoming nucleophile.

Alternatively, the ethyl groups themselves can be the site of reaction. In an SN2-type reaction, a nucleophile can attack the α-carbon of an ethyl group, with the remainder of the phosphate molecule acting as a leaving group. thieme-connect.de The efficiency of this process is dependent on the nature of the nucleophile and the reaction conditions.

The length and branching of the alkyl chains in dialkyl phosphate esters can significantly affect their properties and reactivity. For instance, longer alkyl chains can increase the lipophilicity of the molecule and may introduce different steric and electronic effects. researchgate.net

Systematic Study of Structural Modifications and Their Chemical Consequences

While specific systematic studies on this compound are not extensively documented in the provided literature, the principles of medicinal chemistry and structure-activity relationship (SAR) studies allow for predictions of the chemical consequences of structural modifications.

A systematic study would likely involve the synthesis and reactivity analysis of a series of analogs, as illustrated in the table below.

| Modification | Position of Change | Example Analog | Expected Chemical Consequence |

| Altering Aromatic Substituents | Benzene Ring | 4-Nitrobenzyl diethyl phosphate | Increased reactivity towards nucleophilic attack at phosphorus due to the electron-withdrawing nature of the nitro group. |

| Altering Aromatic Substituents | Benzene Ring | 2,6-Dimethylbenzyl diethyl phosphate | Decreased reactivity at the benzylic position and phosphorus center due to increased steric hindrance from the two ortho methyl groups. |

| Modifying the Benzylic Bridge | Methylene Group | Introduction of a second methyl group on the benzylic carbon | Increased steric hindrance around the phosphate group. |

| Varying the Phosphate Alkyl Chains | Ethyl Groups | Diisopropyl phosphate analog | Decreased rate of SN2 attack at the α-carbon of the alkyl group due to increased steric hindrance. |

Such studies are fundamental in organic chemistry for elucidating reaction mechanisms and for the rational design of molecules with specific chemical properties. The synthesis of various substituted benzyl phosphonates is a well-established field, providing accessible routes to such analogs. nih.govfrontiersin.org

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of benzyl (B1604629) phosphonates often relies on the Michaelis-Arbuzov and Michaelis-Becker reactions, which, despite their utility, can suffer from drawbacks such as harsh reaction conditions and the use of hazardous reagents. frontiersin.org Future research should focus on developing more sustainable and efficient synthetic pathways to 3,4-Dimethylbenzyl diethyl phosphate (B84403).

One promising avenue is the exploration of catalyst systems that can operate under milder conditions. For instance, a protocol utilizing a KI/K2CO3 catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent has been shown to be effective for the synthesis of benzyl phosphonates at room temperature. frontiersin.org Adapting this method for the synthesis of 3,4-Dimethylbenzyl diethyl phosphate from 3,4-dimethylbenzyl halides and diethyl phosphite (B83602) could offer a greener alternative to conventional methods.

Furthermore, the development of biocatalytic or enzyme-mediated synthetic routes remains a significant, yet largely unaddressed, challenge. The use of enzymes could offer unparalleled selectivity and environmental compatibility. Research into identifying or engineering enzymes capable of catalyzing the formation of the C-P bond in this specific molecule would be a major advancement.

| Synthetic Route | Key Features | Potential Advantages for this compound |

| Catalytic Systems | Employs catalysts like KI/K2CO3 in green solvents (e.g., PEG-400). frontiersin.org | Avoids volatile/toxic organic solvents, proceeds at room temperature, high selectivity and yield. frontiersin.org |

| Biocatalysis | Utilizes enzymes to catalyze C-P bond formation. | High stereoselectivity, environmentally benign, operates under mild conditions. |

| Photoredox Catalysis | Uses light to initiate the reaction between a benzyl radical precursor and a phosphorus nucleophile. | Mild reaction conditions, high functional group tolerance. |

Exploration of New Chemical Transformations and Applications

The reactivity of this compound is largely dictated by the phosphate ester and the substituted benzyl group. Future research should aim to explore novel chemical transformations that leverage these functionalities. For example, the phosphate group could be a target for selective hydrolysis or modification to generate other valuable organophosphorus compounds.

The application of this compound as a building block in organic synthesis is another area ripe for exploration. Its use in cross-coupling reactions, potentially catalyzed by transition metals, could lead to the synthesis of complex diarylmethane derivatives or other scaffolds of pharmaceutical interest. researchgate.net

Given that structurally related benzylphosphonates have shown promise as antimicrobial agents, a thorough investigation into the biological activity of this compound is warranted. nih.gov Screening against a panel of bacterial and fungal strains could uncover potential applications in medicine or agriculture.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational studies could provide valuable insights that are currently lacking.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule. This could help in understanding its reactivity in various chemical transformations and in designing more efficient synthetic routes. For example, computational modeling has been used to investigate the mechanistic pathways in the synthesis of dronic acid derivatives, providing insights into the roles of different reagents. nih.gov

Molecular docking simulations could be used to predict the binding affinity of this compound with various biological targets, such as enzymes or receptors. This would be a crucial first step in assessing its potential as a bioactive compound, for instance, as an enzyme inhibitor. Such studies have been instrumental in the rational design of organophosphorus hydrolases for detoxifying nerve agents. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. The integration of these technologies into the synthesis and study of this compound represents a significant future research direction.

Continuous flow processes have been successfully developed for the Michaelis-Arbuzov rearrangement to produce alkyl phosphonates with high productivity and a low environmental footprint. acs.org Applying this technology to the synthesis of this compound could enable its large-scale production in a safe and efficient manner. In-line monitoring techniques, such as NMR, could be integrated for real-time optimization and process control. acs.org

Furthermore, automated synthesis platforms, often combined with machine learning algorithms, are accelerating the discovery and optimization of new reactions and molecules. sciengine.com An automated platform could be used to rapidly screen a wide range of reaction conditions for the synthesis of this compound and its derivatives, significantly speeding up the research and development process.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Continuous synthesis via Michaelis-Arbuzov or other reactions. acs.org | Increased safety, higher productivity, better heat and mass transfer, potential for solvent-free conditions. acs.org |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. sciengine.comnih.gov | Accelerated optimization, rapid generation of derivatives for structure-activity relationship studies. sciengine.com |

| Machine Learning | Predictive modeling of reaction outcomes and molecular properties. sciengine.com | More efficient experimental design, faster discovery of optimal synthetic routes and novel applications. sciengine.com |

Design of Related Organophosphorus Structures with Tunable Reactivity

A key challenge in organophosphorus chemistry is the design of molecules with precisely controlled reactivity for specific applications. Starting from the this compound scaffold, future research could focus on creating a library of related compounds with tunable electronic and steric properties.

Modifications to the benzyl ring, such as the introduction of electron-withdrawing or electron-donating groups, could significantly alter the reactivity of the benzylic position and the electronic properties of the molecule. Similarly, varying the alkyl groups on the phosphate ester (e.g., replacing diethyl with other dialkyl or diaryl groups) would modulate its steric hindrance and susceptibility to hydrolysis or other transformations.

The rational design of these new structures could be guided by the computational models discussed previously. This approach has been successfully used to design uncharged bis-oxime antidotes for organophosphate-inhibited acetylcholinesterase, where structural modifications led to improved reactivation efficacy. nih.gov A similar strategy could be applied to design derivatives of this compound with tailored properties for applications ranging from catalysis to medicinal chemistry.

Q & A

Q. How can leaching behavior of this compound in soil be quantified experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.